Parabactin

Description

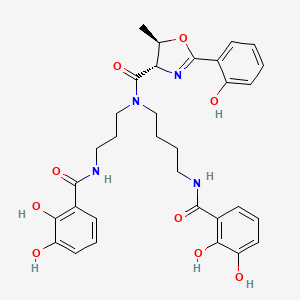

Structure

2D Structure

Propriétés

Numéro CAS |

74149-70-5 |

|---|---|

Formule moléculaire |

C32H36N4O9 |

Poids moléculaire |

620.6 g/mol |

Nom IUPAC |

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C32H36N4O9/c1-19-26(35-31(45-19)20-9-2-3-12-23(20)37)32(44)36(18-8-16-34-30(43)22-11-7-14-25(39)28(22)41)17-5-4-15-33-29(42)21-10-6-13-24(38)27(21)40/h2-3,6-7,9-14,19,26,37-41H,4-5,8,15-18H2,1H3,(H,33,42)(H,34,43)/t19-,26+/m1/s1 |

Clé InChI |

FRCJDPPXHQGEKS-BCHFMIIMSA-N |

SMILES |

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

SMILES isomérique |

C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

SMILES canonique |

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

Synonymes |

ferric parabactin parabactin |

Origine du produit |

United States |

Biosynthesis and Regulation of Parabactin

Microbial Producers and Genetic Basis

The production of parabactin is a key strategy for iron acquisition in certain bacteria, with Paracoccus denitrificans being a well-characterized producer.

Paracoccus denitrificans as a Primary Producer

Paracoccus denitrificans, a widely distributed bacterium found in soil and water, is recognized as a primary producer of the catechol siderophore this compound and its derivatives. wikipedia.orgnih.gov This siderophore plays a crucial role in enabling P. denitrificans to effectively sequester iron from its environment, particularly under conditions where iron availability is low. wikipedia.orgnih.gov The ability to produce this compound contributes to the environmental adaptability of P. denitrificans. nih.gov

Identification of Biosynthetic Gene Clusters (BGCs)

The genetic information required for this compound biosynthesis is organized into specific biosynthetic gene clusters (BGCs). The this compound BGC has been identified in the genome of Paracoccus denitrificans PD1222. wikipedia.org According to the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database, the this compound BGC in P. denitrificans PD1222 is designated BGC0002493. wikipedia.org This cluster is located on NCBI GenBank accession CP000489.1, spanning nucleotides 2,379,882 to 2,385,957, with a total size of 6,076 nucleotides. wikipedia.org The BGC is classified as a Type I Non-Ribosomal Peptide Synthetase (NRPS) cluster, indicating the central role of NRPS enzymes in the assembly of this compound. wikipedia.org

Role of Non-Ribosomal Peptide Synthetases (NRPS) and other Enzymes

The biosynthesis of this compound is a multi-enzymatic process involving NRPS and several other key enzymes. NRPS are large, modular enzyme complexes that catalyze the synthesis of non-ribosomal peptides without the involvement of ribosomes or mRNA templates. mpg.de In the case of this compound, NRPS enzymes are responsible for activating and assembling the constituent molecules. mpg.de

The pathway also involves enzymes dedicated to the synthesis of the catechol moiety, a crucial component of this compound responsible for iron chelation. These enzymes include isochorismate synthase (EC: 5.4.4.2), which catalyzes the conversion of chorismate to isochorismate. wikipedia.orgmpg.defishersci.ca Isochorismatase (EC: 3.3.2.1) then acts on isochorismate, cleaving it into 2,3-dihydro-2,3-dihydroxybenzoate (2,3-dihydro-DHB) and pyruvate. nih.govfishersci.ca Subsequently, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EC: 1.3.1.28) oxidizes 2,3-dihydro-DHB to 2,3-dihydroxybenzoate (2,3-DHB). nih.govfishersci.ca 2,3-DHB is a common precursor for the catechol groups in many siderophores and is activated by enzymes like 2,3-dihydroxybenzoate-AMP ligase (EC: 6.3.2.14), which is typically part of the NRPS machinery. mpg.defishersci.canih.gov The MIBiG entry for the this compound BGC lists specific gene identifiers such as Pden_2383, Pden_2386, Pden_2384, and Pden_2387, which are associated with NRPS functions within the cluster. wikipedia.org

Biosynthetic Pathway Elucidation

The biosynthesis of this compound follows a defined pathway involving specific precursors and enzymatic steps.

Precursors and Intermediate Metabolites

The primary precursor for this compound biosynthesis is chorismate. wikipedia.orgnih.gov Chorismate is an important intermediate metabolite derived from the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds in bacteria and plants. researchgate.net

The conversion of chorismate initiates the synthesis of the catechol moiety. Chorismate is first converted to isochorismate through the action of isochorismate synthase. wikipedia.orgnih.govfishersci.ca Isochorismate then undergoes cleavage by isochorismatase to produce 2,3-dihydro-2,3-dihydroxybenzoate (2,3-dihydro-DHB) and pyruvate. nih.govfishersci.ca Oxidation of 2,3-dihydro-DHB by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase yields 2,3-dihydroxybenzoate (2,3-DHB). nih.govfishersci.ca This 2,3-DHB molecule serves as a key intermediate that is incorporated into the final this compound structure by the NRPS machinery. mpg.defishersci.canih.gov

Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of this compound proceeds through a series of sequential enzymatic reactions. wikipedia.org The initial steps in the formation of the catechol moiety from chorismate involve the catalytic activities of isochorismate synthase, isochorismatase, and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase. wikipedia.orgnih.govfishersci.ca

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound, a catechol siderophore produced by Paracoccus denitrificans, is subject to intricate regulatory mechanisms that respond to environmental cues, primarily iron availability and population density. These regulatory systems ensure that the production of this high-affinity iron chelator is tightly controlled, preventing the accumulation of potentially toxic levels of intracellular iron while ensuring sufficient iron is acquired for cellular processes.

Iron-Dependent Regulation

Iron is a critical element for microbial growth and survival, but its availability in the environment is often limited, particularly in aerobic conditions where it exists in the insoluble ferric (Fe³⁺) form. Microorganisms have evolved sophisticated systems, including the production of siderophores like this compound, to scavenge this essential nutrient. The regulation of siderophore biosynthesis is intrinsically linked to intracellular iron concentrations. rsc.org

In many bacteria, the primary regulator of iron homeostasis and siderophore production is the ferric uptake repressor (Fur) protein. nih.govgoogle.comunimi.it The Fur protein acts as a transcriptional repressor. Under conditions of high iron availability, ferrous iron (Fe²⁺) binds to Fur, and this iron-bound complex then binds to specific DNA sequences called "Fur boxes" in the promoter regions of genes involved in siderophore biosynthesis and uptake. google.comunimi.it This binding represses the transcription of these genes, thereby shutting down or reducing the production of siderophores and iron uptake systems. google.com Conversely, under iron-limiting conditions, Fur is not bound by iron, preventing its binding to the Fur boxes. This allows for the transcription of siderophore biosynthesis genes and the subsequent production and secretion of siderophores like this compound, enabling the organism to acquire iron from the environment. rsc.orggoogle.com

While the general principle of Fur-mediated regulation is widely conserved, the specific details can vary between organisms. In Paracoccus denitrificans, the biosynthesis of this compound from chorismate involves a series of enzymes, including isochorismate synthase, isochorismatase, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, and nonribosomal peptide synthetase. frontiersin.org The genes encoding these enzymes are subject to regulation that is influenced by iron availability. frontiersin.org Studies have shown that under conditions of iron limitation, the expression of genes involved in this compound biosynthesis and transport is upregulated, facilitating increased siderophore production and iron acquisition. frontiersin.org

Quorum Sensing and other Regulatory Factors

Beyond iron availability, the biosynthesis of this compound can also be influenced by other regulatory mechanisms, including quorum sensing (QS) and potentially other global or specific regulatory factors.

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. frontiersin.orgnih.gov This is typically mediated by the production and detection of small signaling molecules called autoinducers. frontiersin.orgnih.gov In Paracoccus denitrificans, a LuxI/R-type QS circuit, PdeI/R, has been identified. frontiersin.orgnih.gov The PdeI protein synthesizes N-hexadecanoyl-L-Homoserine lactone (C16-HSL), and the PdeR protein acts as the corresponding regulatory protein that can bind with C16-HSL and regulate gene expression. nih.gov

Research indicates that quorum sensing, particularly through the PdeR regulator in P. denitrificans, can influence biofilm formation and iron acquisition, which is directly linked to siderophore production. frontiersin.orgnih.gov Overexpression of pdeR has been shown to promote bacterial aggregation and biofilm formation, and transcriptome analysis revealed that PdeR acts as a global regulator influencing the expression of numerous genes, including those involved in siderophore biosynthesis and transportation. frontiersin.orgnih.gov This suggests a link between population density signaling via quorum sensing and the regulation of this compound production and iron uptake, likely to support community-based behaviors like biofilm development which often require significant iron resources. frontiersin.orgnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

Total synthesis of parabactin involves the construction of its complex molecular structure from simpler precursors. Several synthetic strategies have been developed, focusing on the stereoselective formation of the key structural features, such as the oxazoline (B21484) ring.

Stereoselective Synthetic Methodologies

Stereoselective synthesis is essential to obtain this compound with the correct three-dimensional structure, as the biological activity is often dependent on specific stereochemistry nih.govbeilstein-journals.orgpitt.edu. Bergeron's group reported a stereospecific procedure for the synthesis of this compound, employing acid-free conditions to preserve the acid-sensitive oxazoline ring rsc.org. This methodology utilized ethyl 2,3-dihydroxybenzimidate in the stereospecific formation of the trans-oxazoline ring subunit rsc.org.

Another stereoselective approach to the total synthesis of this compound has been efficiently carried out using substituted 1,3-thiazolidine-2-thione acting as a leaving group rsc.org.

Key Synthetic Intermediates and Reaction Pathways

Different synthetic routes to this compound have been explored, employing various key intermediates and reaction pathways rsc.orgsavemyexams.com. One proposed synthesis by Bergeron and co-workers utilized N1,N8-bis(2,3-dimethoxybenzoyl)spermidine as a starting material rsc.org.

Another synthetic route proposed by Fujita involved attaching the catechol moieties in the final step, an "inside-out" approach, in contrast to Bergeron's pathway rsc.org. Key intermediates in this route included a dihydro-1,3-oxazole derivative, obtained through a multi-step synthesis, and N1,N10-bis(benzyloxycarbonyl)-spermidine rsc.org.

The formation of the oxazoline ring is a critical step in many this compound syntheses. The condensation between an N-functionalized spermidine (B129725) and a 2,3-dihydroxybenzimidate ester has been shown to afford the oxazoline ring rsc.org.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for investigating the relationship between structure and biological activity, as well as for developing potential therapeutic agents asm.orgunl.pt.

Rational Design of Structural Modifications

Rational design plays a significant role in the synthesis of this compound analogues. This involves making deliberate structural modifications to the this compound molecule to alter or enhance its properties, such as iron binding affinity, species selectivity, or the ability to conjugate with other molecules nih.govasm.orggoogle.com. For instance, modifications to the iron chelating groups or the spermidine backbone can influence the siderophore's interaction with bacterial iron uptake systems asm.org. Studies on other siderophores like acinetobactin (B221850) have demonstrated the significance of rational engineering to produce novel, physiologically relevant siderophore analogs nih.gov.

Novel Synthetic Routes for Diversified Structures

Developing novel synthetic routes is crucial for accessing a wide range of this compound analogues with diversified structures beilstein-journals.orgscience.gov. These routes may involve new chemical reactions, strategies for incorporating different functional groups, or approaches for modifying specific parts of the this compound scaffold researchgate.netbeilstein-journals.org. The aim is to create libraries of analogues to explore a broader chemical space and identify compounds with improved properties unl.pt. For example, improved synthesis of petrobactin, a siderophore structurally related to this compound, and its analogues has been developed to provide sufficient quantities for biological studies researchgate.net.

Coordination Chemistry of Parabactin

Iron(III) Coordination Chemistry

The strong affinity of parabactin for Fe(III) is a defining characteristic that enables it to effectively compete for this scarce metal ion in the environment and within host organisms.

Chelation Mechanisms and Ligand Types

This compound is classified as a catecholamine siderophore. fishersci.co.ukepa.govnih.gov The core of its iron-binding capability lies in the presence of catecholate functional groups. nih.gov Catecholates are bidentate ligands that coordinate to metal ions through the two deprotonated hydroxyl oxygen atoms on the benzene (B151609) ring. nih.govwikipedia.org In the context of siderophores like this compound, these catecholate moieties are typically linked to an amide functional group, forming a catecholamide structure. easychem.org This arrangement allows for the efficient chelation of Fe(III), a hard Lewis acid, which exhibits a strong preference for hard Lewis bases like the deprotonated oxygen atoms of catecholates. nih.gov The catechol metal binding units are noted to make a nearly optimal bite angle for bidentate ligation with Fe(III). easychem.org The effectiveness of catecholates in binding Fe(III) is also related to the pKa values of their hydroxyl groups, which are typically in the range of 6.5-8 for the first deprotonation and around 11.5 for the second, allowing for coordination under relevant biological pH conditions. nih.gov

Stoichiometry and Stability Constants of Iron Complexes

Siderophores are designed to form tight and stable complexes with ferric iron. nih.gov this compound exhibits a high binding constant for iron(III). nih.gov For siderophores containing six donor atoms, a 1:1 complex with Fe(III) is generally formed, resulting in a hexacoordinated metal center. nih.gov Given the likely structure of this compound with multiple catecholate units, a 1:1 stoichiometry with Fe(III) forming a ferric-parabactin chelate is consistent with its function as a siderophore. fishersci.co.ukepa.gov

Table 1: Estimated Stability Constants for Fe(III) Complexes with this compound and Other Siderophores

| Siderophore | Estimated log KML (Fe(III)) | Conditional log K* (Fe(III)) at pH 7.4 | Reference |

| This compound | ~43(4) | 22.1(2) | flybase.org |

| Enterobactin (B1671361) | 49 | - | flybase.org |

| Petrobactin | 43(4) | 10.1(1) | flybase.org |

| Aerobactin | 27.6(1) | - | flybase.org |

| Ferrioxamine B | 30.6 | - | flybase.org |

Structural Characterization of Iron-Parabactin Complexes

The coordination of Fe(III) by this compound results in a specific three-dimensional structure of the complex, which is crucial for its recognition by bacterial receptors and transporters involved in iron uptake. While direct high-resolution structural data, such as crystal structures of the Fe-parabactin complex, were not specifically detailed in the provided snippets, the general principles of Fe(III) coordination by catecholate siderophores suggest an octahedral coordination geometry around the Fe(III) center. nih.gov Each bidentate catecholate moiety occupies two coordination sites, and a hexadentate siderophore like this compound would typically provide six oxygen donor atoms to form a 1:1 complex with Fe(III) in an octahedral arrangement. nih.gov

Spectroscopic methods play a vital role in characterizing siderophore-metal complexes. For instance, fluorescence quenching upon iron binding can provide a signal indicative of complex formation and associated structural changes. nih.gov Studies on other siderophores have utilized techniques like UV-Vis spectroscopy to monitor complexation and determine stoichiometry and stability constants. flybase.org While Fe(III) complexes are paramagnetic, precluding certain NMR studies, diamagnetic analogs like Ga(III) (which has similar size and charge to Fe(III)) can be used as structural probes, with changes in NMR spectra upon Ga(III) binding providing insights into the coordination environment. flybase.org This approach is likely applicable to understanding the coordination structure of this compound.

Interactions with Other Transition Metal Ions

While the primary function of this compound is centered on Fe(III) acquisition, siderophores can also interact with other metal ions present in the environment.

Binding Specificity and Affinity

Siderophores, including this compound, possess immense affinity and specificity primarily for Fe³⁺, but they can also interact with other metal ions. The strong preference for Fe(III) is attributed to its hard Lewis acidic character, which is well-matched by the hard Lewis basic oxygen donor atoms prevalent in siderophores like the catecholates in this compound. nih.gov However, interactions with other metal ions, including other transition metals, can occur. Studies have shown that this compound can have an effect on aluminum, a trivalent metal ion. While most siderophores show a strong preference for trivalent over divalent ions, some with different donor atom sets (e.g., sulfur or nitrogen) can exhibit affinities for divalent ions such as Cu(II), Zn(II), and Ni(II). The binding specificity and affinity of a siderophore for a particular metal ion are influenced by the nature and arrangement of its donor atoms, as well as the charge and ionic radius of the metal ion.

Comparative Coordination Properties

The coordination properties of this compound can be compared to those of other siderophores and metal-binding compounds. As highlighted by its high estimated stability constant for Fe(III) (~43), this compound is a potent chelator for this metal ion, although some siderophores like enterobactin exhibit even higher affinities (log KML ~49). flybase.org

The interaction of this compound with metals other than Fe(III) demonstrates broader metal-binding capabilities, albeit typically with lower affinity compared to Fe(III). For example, its effect on aluminum corrosion suggests some level of interaction with Al(III). The general preference of catecholate siderophores for trivalent ions over divalent ions is a key comparative property. This contrasts with other types of ligands or chelators that may show higher specificity or affinity for divalent transition metals. The comparative coordination properties are crucial in the biological context, determining which metal ions a microorganism can acquire using a specific siderophore and how effectively it can compete with other organisms or host systems for those metals.

Molecular and Cellular Mechanisms of Action

Microbial Iron Acquisition and Transport Systems

Microorganisms have evolved sophisticated systems to acquire iron from their surroundings, often involving the production and utilization of siderophores like parabactin. nih.govresearchgate.net These systems typically involve the secretion of siderophores, the chelation of environmental ferric iron, and the transport of the resulting ferric-siderophore complex into the cell via specific membrane receptors and transport proteins. nih.govnih.govmicrobiologyresearch.org

Stereospecificity in Iron Uptake by Microorganisms

Iron uptake mediated by siderophores can exhibit remarkable stereospecificity. Studies on Paracoccus denitrificans have revealed a striking stereospecificity for iron acquisition from ferric this compound. asm.orgnih.govdntb.gov.ua The bacterium demonstrates biphasic kinetics for iron uptake from ferric L-parabactin, suggesting both high- and low-affinity transport systems. nih.gov In contrast, iron acquisition from ferric D-parabactin follows simple Michaelis-Menten kinetics with a comparatively lower affinity. nih.gov This indicates that the microorganism's transport machinery can distinguish between the stereoisomers of ferric this compound, preferentially taking up the L-form. asm.orgnih.gov Other catecholamide siderophores with an intact oxazoline (B21484) ring derived from L-threonine also exhibit a high-affinity component similar to ferric L-parabactin, and circular dichroism confirms these ferric chelates exist as the lambda enantiomers. nih.gov However, ferric this compound A, where the oxazoline ring is hydrolyzed, shows non-stereospecific iron acquisition. nih.gov

Data on the kinetics of iron acquisition from ferric L- and D-parabactin by Paracoccus denitrificans highlight this stereospecificity:

| Siderophore Complex | Kinetic Behavior | Affinity (Km) | Maximum Velocity (Vmax) |

| Ferric L-Parabactin (High Affinity) | Biphasic | 0.24 ± 0.06 µM | 108 pg-atoms of ⁵⁵Fe min⁻¹ mg⁻¹ protein |

| Ferric L-Parabactin (Low Affinity) | Biphasic | 3.9 ± 1.2 µM | 494 pg-atoms of ⁵⁵Fe min⁻¹ mg⁻¹ protein |

| Ferric D-Parabactin | Michaelis-Menten | 3.1 ± 0.9 µM | 125 pg-atoms of ⁵⁵Fe min⁻¹ mg⁻¹ protein |

| Ferric this compound A | Linear | 1.4 ± 0.3 µM | 324 pg-atoms of ⁵⁵Fe min⁻¹ mg⁻¹ protein |

Data derived from Google Search results nih.gov.

Role of Outer Membrane Receptors and Binding Proteins

The transport of ferric-siderophore complexes across the outer membrane of Gram-negative bacteria is facilitated by specific outer membrane receptors. nih.govmicrobiologyresearch.orgasm.orgnih.gov In Paracoccus denitrificans, a stereospecific high-affinity ferric L-parabactin-binding activity has been demonstrated in the outer membrane. nih.govnih.gov Isolated outer membrane components show significantly higher specific activity for ferric L-parabactin binding compared to whole membranes. nih.govnih.gov This binding activity is associated with the intact ferric this compound complex, as demonstrated by using radiolabel in either the metal or ligand portion. nih.govnih.gov Analysis of the membrane components revealed that 80-kDa polypeptides are major constituents of the ferric L-parabactin receptor in P. denitrificans membranes. nih.gov While Escherichia coli utilizes receptors like FepA and FecA for ferric enterobactin (B1671361) and ferric citrate (B86180) respectively, ferric this compound shows only slight competition with ferric enterobactin for binding to these receptors, suggesting distinct recognition mechanisms or receptors for this compound in different bacterial species. nih.gov

Intracellular Iron Release Mechanisms

Once the ferric-siderophore complex is transported into the cell, iron must be released from the siderophore to be utilized for metabolic processes. nih.gov For catecholate siderophores like this compound, which form very stable ferric complexes, intracellular iron release often involves a reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore. researchgate.netacs.org In Paracoccus denitrificans, the purified FerA protein, an NADH:FMN oxidoreductase, catalyzes the FMN-mediated reductive release of iron from the ferric complex of this compound. microbiologyresearch.org This highlights the essential role of reduced flavins in the utilization of exogenous ferric iron acquired via this compound. microbiologyresearch.org Redox-initiated metal release is a widely hypothesized mechanism for intracellular iron release from siderophore complexes. acs.org The reduction of the Fe³⁺ center decreases its charge density and increases its ionic radius, weakening its interaction with oxygen donor atoms and leading to lower thermodynamic stability of the resulting Fe²⁺ siderophore complex, making it more susceptible to ligand exchange and dissociation. acs.org

Cellular Effects Beyond Iron Transport

Beyond its primary role in iron acquisition, this compound has been observed to exert other effects on cellular behavior, particularly in eukaryotic cells.

Modulation of Cell Cycle Progression (e.g., G1-S block in in vitro models)

This compound has been shown to act as a potent cell synchronization agent, particularly in cancer cell lines like L1210 cells. nih.govucl.ac.uk It induces a block at the G1-S border of the cell cycle. aacrjournals.orgnih.govnih.gov This effect is attributed to its iron-chelating properties, as iron is essential for DNA synthesis, a key event in the S phase. aacrjournals.orgnih.govnih.govacs.org By limiting intracellular iron availability, this compound can inhibit enzymes like ribonucleotide reductase, which are crucial for producing deoxyribonucleotides required for DNA replication. aacrjournals.orgnih.govacs.org Studies using flow cytometry have demonstrated that treatment with this compound leads to an accumulation of cells in the G1 phase. aacrjournals.orgnih.gov This G1-S block is reversible by the addition of exogenous ferric chloride (FeCl₃), allowing cells to progress through the cell cycle. aacrjournals.orgnih.gov However, at higher concentrations or longer exposure times, a second block in the S phase may occur. aacrjournals.orgnih.gov The ability of this compound to synchronize cells at the G1-S border has been explored for its potential in combination chemotherapy, where synchronizing cancer cells can enhance the effectiveness of S-phase specific chemotherapeutic agents. nih.gov

Research findings on the effect of this compound on L1210 cell cycle progression:

| Treatment | Concentration | Treatment Duration | Cell Cycle Effect | Reversibility by FeCl₃ |

| This compound | 5 µM | 4 hours | G1-S block | Readily reversed |

| This compound | Higher doses | 24 hours | G1 arrest or G1/S interface arrest | Not specified in snippet |

| This compound and Compound II | 5 µM and 30 µM | 4 hours | G1-S block | Readily reversed |

Data compiled from Google Search results aacrjournals.orgnih.govacs.org.

This compound also causes a significant decrease in the incorporation of [¹⁴C]thymidine, an indicator of DNA synthesis, further supporting its inhibitory effect on the S phase. aacrjournals.orgnih.gov

Impact on Biofilm Formation Dynamics

Iron is an essential element for bacterial growth and biofilm formation. frontiersin.orgnih.gov Siderophores, by facilitating iron acquisition, can therefore influence biofilm development. frontiersin.orgresearchgate.netnih.gov Paracoccus denitrificans, which produces this compound, utilizes this siderophore and its derivatives to acquire iron from the environment. frontiersin.org Overexpression of the pdeR gene in P. denitrificans has been shown to promote bacterial aggregation and biofilm formation. frontiersin.orgresearchgate.net This effect is linked to increased siderophore production and transportation, leading to enhanced iron absorption, which provides the necessary resources for thicker biofilm development. frontiersin.org While siderophores are generally associated with promoting biofilm formation by increasing iron availability, some studies suggest that certain siderophores, including this compound, might have inhibitory effects on ennoblement, a phenomenon related to biofilm-induced corrosion on metal surfaces. dtic.milgoogle.com This suggests a complex interplay between siderophores, iron availability, and biofilm dynamics that can vary depending on the specific microorganism and environmental context.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Iron Chelation Efficiency

Parabactin functions as a siderophore by chelating ferric iron (Fe³⁺) with high affinity acs.orgcapes.gov.br. This chelation is crucial for microorganisms like Paracoccus denitrificans to acquire iron from the environment, where its availability is typically very low acs.org. The iron coordination in this compound is mediated by specific donor centers within its structure. These include the five aromatic hydroxyl groups and the nitrogen atom of the oxazoline (B21484) ring acs.org. These groups collectively coordinate to Fe³⁺, forming a 1:1 metal complex acs.org.

The efficiency of iron chelation is directly linked to the presence and arrangement of these functional groups. Siderophores like this compound are characterized by high formation constants for ferric iron, often exceeding 10⁴⁰ M capes.gov.br. The stability of the Fe(III)-parabactin complex is a key factor in its ability to sequester iron effectively under iron-deficient conditions acs.org. Studies on related siderophores, such as desferrithiocin, highlight how systematic modifications to the pharmacophore can impact iron clearing efficacy acs.orgacs.org. While specific quantitative data on the impact of individual functional group modifications on this compound's iron chelation constant were not extensively detailed in the search results, the general principles of siderophore chemistry indicate that the number, type (e.g., catecholate, hydroxamate), and spatial arrangement of coordinating groups are paramount to chelation strength and specificity acs.org.

Influence of Stereochemistry on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in how a compound interacts with biological systems, affecting target binding, metabolism, and distribution mdpi.commhmedical.com. For this compound, its biological activity, particularly its uptake by microorganisms, has been shown to be stereospecific nih.gov.

Research on Paracoccus denitrificans has demonstrated the presence of stereospecific high-affinity binding activity for ferric L-parabactin associated with the bacterium's outer membranes nih.gov. This binding activity was found to be concentrated in isolated outer membrane components nih.gov. The observation that binding activity was the same whether the radiolabel was on the iron or the ligand portion of the ferric this compound chelate suggests that the binding is to the intact complex nih.gov. Further studies involving electrophoresis confirmed the presence of membrane components that stereospecifically bind ferric L-parabactin, with binding activity co-purifying with low-iron-induced outer membrane proteins in the 80-kilodalton (kDa) region nih.gov. These findings indicate that the specific stereochemistry of L-parabactin is critical for its recognition and uptake by the bacterial receptor nih.gov.

While the search results did not provide detailed comparative data on the biological activity of different this compound stereoisomers, the principle of stereoselective uptake has been observed for other compounds, such as the antimalarial activity of 3-Br-acivicin isomers, where a stereoselective uptake mechanism was suggested to be responsible for enhanced activity mdpi.com. Similarly, investigations into vanchrobactin analogues have revealed that the uptake machinery in bacteria can be highly stereoselective in substrate recognition researchgate.net.

SAR in Modulating Microbial Growth and Uptake

This compound's primary biological role is to facilitate iron uptake for the growth of its producing organism, Paracoccus denitrificans, under iron-limited conditions acs.orgnih.gov. The ability of this compound to modulate microbial growth is directly linked to its function as a siderophore and the presence of specific uptake mechanisms in bacteria.

Under low-iron conditions, Paracoccus denitrificans secretes L-parabactin to sequester iron nih.gov. The resulting ferric L-parabactin complex is then recognized and transported into the bacterial cell via a high-affinity, stereospecific receptor located in the outer membrane nih.gov. This uptake mechanism is essential for the bacterium to acquire the iron necessary for its metabolism and growth acs.orgmdpi.com.

The SAR in this context relates to how structural features of this compound influence its recognition by the outer membrane receptor and subsequent internalization. The stereospecific binding activity observed for ferric L-parabactin highlights the importance of the molecule's three-dimensional structure for efficient uptake nih.gov. Modifications to the this compound structure that affect its ability to form the ferric complex or its interaction with the specific outer membrane receptor would likely impact its effectiveness in promoting microbial growth under iron-deficient conditions.

Siderophores, in general, play a crucial role in the competition for iron in the environment, which can influence the growth of various microorganisms mdpi.com. Some siderophores produced by plant growth-promoting bacteria can even suppress plant pathogens by competing for iron mdpi.com. While the search results focused on this compound's role in Paracoccus denitrificans, the broader context of siderophore activity suggests that structural variations could potentially alter the spectrum of microorganisms whose growth is affected by this compound or its analogues, either through direct iron acquisition or competition.

SAR in Other Observed Biological Activities

Beyond its primary role in iron acquisition for Paracoccus denitrificans, this compound and related siderophores have been investigated for other biological activities. Notably, this compound has been shown to inhibit the growth of L1210 cells capes.gov.br. This observed activity suggests that this compound can interfere with cellular processes in these cells, potentially through its iron-chelating properties capes.gov.br.

The inhibition of L1210 cell growth by this compound and another bacterial iron chelator, Compound II, indicates a potential link between iron chelation and this cytotoxic effect capes.gov.br. Iron is essential for many cellular processes, including DNA synthesis capes.gov.br. By chelating intracellular iron, this compound could disrupt these processes, leading to growth inhibition. Studies found that this compound inhibited the replication of DNA (but not RNA) in L1210 cells capes.gov.br. This suggests a SAR where the iron-chelating capacity of this compound is crucial for its ability to interfere with DNA synthesis and consequently inhibit cell growth.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules like Parabactin. Both ¹H and ¹³C NMR are routinely used to assign chemical shifts to individual atoms within the molecule, providing information about their electronic environment and connectivity. Studies on synthetic this compound have utilized 300-MHz ¹H NMR, and the resulting spectra have shown strong similarities to the tabulated NMR data of the natural product, supporting structural assignments sci-hub.se. Complete ¹H and ¹³C NMR chemical shift assignments have been performed for related compounds, aiding in the diagnostic stereochemical disposition, particularly around specific carbon centers researchgate.net. Two-dimensional NMR techniques such as COSY, DEPT-135, and HMQC experiments are often employed to support these assignments and provide crucial connectivity information acs.orgnih.gov. NMR has also been used in conjunction with other techniques like HPLC and MS to definitively identify this compound scispace.com. The NMR spectra of synthetic this compound have also suggested the presence of several conformers sci-hub.se.

Mass Spectrometry (MS) for Complex Characterization and Molecular Mass Determination

Mass spectrometry is essential for determining the molecular mass of this compound and characterizing its complexes. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to directly sample the this compound-Fe(III) complex in glycerol (B35011) solution, confirming its composition as [Fe(this compound)]²⁻ 2Na⁺ rsc.orgresearchgate.net. This technique provided evidence that the iron(III) ion binds with two catechols and an o-hydroxyphenyl-Δ²-oxazoline moiety in NaOH solution rsc.orgresearchgate.net. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is also utilized for accurate mass measurements and elemental composition determination acs.orgnih.govscispace.comscielo.br. MS analysis, in combination with NMR and HPLC, has been instrumental in the identification of this compound scispace.com.

Electron Spin Resonance (ESR) Spectroscopy for Metal Complex Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is particularly useful for studying molecules and complexes with unpaired electrons, such as transition metal complexes of this compound wikipedia.orgbhu.ac.in. ESR spectroscopy has been applied to study the transition metal complexes of this compound and related compounds rsc.orgresearchgate.net. The ESR g value of the this compound-Fe(III) complex (4.5) has been found to differ from those of the 3:1 catechol-Fe(III) complex and other related catecholamide-Fe(III) complexes (4.3) rsc.orgresearchgate.net. These differences in g values suggest that the structure of the this compound-Fe(III) complex deviates considerably from the regular octahedral structure of the 3:1 catechol-Fe(III) complex rsc.orgresearchgate.net. ESR studies have indicated that the iron(III) ion in the this compound-Fe(III) complex may be exposed in a splayed V-shaped cleft, binding with five oxygens and one nitrogen in a strained octahedron, similar to the ferrimycobactin P-Fe(III) complex rsc.orgresearchgate.net. ESR spectroscopy has also been used to study the in vivo effects of this compound as a potent iron chelator on the R2 protein of ribonucleotide reductase, which contains an iron-tyrosyl free radical center nih.gov. This compound caused a disappearance of the R2 tyrosyl free radical signal, indicating its ability to chelate intracellular iron nih.gov.

Infrared (IR) Spectroscopy for Ligand-Metal Interactions

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within the this compound molecule and how these modes change upon complexation with metal ions. This technique can help identify which donor atoms are involved in metal binding. An FT-IR investigation of this compound adsorbed onto aluminum suggested that the molecule forms a complex with the aluminum oxide film through the -OH groups present in the aromatic rings and adsorbs in a horizontal configuration on the surface researchgate.netacs.org. IR spectra can indicate the substitution pattern of aromatic rings, such as the 1, 2, 3 positions in the benzene (B151609) ring of related catechol-like siderophores bibliotekanauki.pl. The absence of absorption bands in specific regions of the IR spectrum can also provide information about the lack of certain functional groups or linkages, such as ester bonds bibliotekanauki.pl.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification of this compound from natural sources or synthesis mixtures and for its analysis. HPLC is widely used for separating components in complex mixtures and for assessing the purity of isolated compounds drawellanalytical.comnih.gov. This compound has been definitively identified using HPLC in conjunction with HR-ESI MS and NMR spectroscopic methods scispace.com. HPLC has been used to separate mixtures containing this compound or its derivatives researchgate.net. For example, mixtures have been separated by HPLC into fractions that were subsequently analyzed by NMR and MS researchgate.net. HPLC is a versatile technique for the purification and analysis of peptides and related compounds like siderophores nih.govnih.gov.

Preclinical and in Vitro Research Applications

Development of Siderophore-Antibiotic Conjugates (Trojan Horse Strategy)

The ability of bacteria to actively transport siderophores across their cell membranes has been leveraged in the development of siderophore-antibiotic conjugates, often referred to as the "Trojan Horse" strategy. This approach aims to deliver antibiotics specifically into bacterial cells by chemically linking them to siderophores, thereby utilizing the bacteria's own iron uptake machinery for drug internalization mdpi.comwikipedia.orgwikipedia.orgwikidata.org. This strategy is particularly promising for overcoming the challenges associated with delivering antibiotics into Gram-negative bacteria, which possess an outer membrane that can limit the entry of many antimicrobial agents wikipedia.orgwikipedia.orgwikidata.org.

Natural examples of siderophore-antibiotic conjugates, known as sideromycins, exist and include compounds like albomycins, ferrimycins, and salimycins mdpi.com. These naturally occurring conjugates demonstrate the feasibility of this delivery mechanism, where the siderophore moiety facilitates uptake, and a toxic component exerts the antimicrobial effect mdpi.comwikidata.org.

Research has explored the creation of synthetic conjugates using natural siderophores, including Parabactin wikipedia.orgwikipedia.org. Modifications of siderophores like this compound and its analog Agrobactin have been investigated to create conjugates with β-lactam antibiotics nih.gov. The goal of these modifications is to retain the iron-binding capability necessary for recognition by bacterial transport systems while effectively delivering the attached antibiotic nih.gov. Studies have systematically evaluated various siderophore-antibiotic conjugates, including those with chelating groups similar to this compound, Agrobactin, and Enterobactin (B1671361), to understand their ability to utilize microbial iron transport pathways for drug entry into bacteria like E. coli wikipedia.org. This includes exploring conjugates with different antibiotics, such as erythromycylamine and nalidixic acid, to assess the impact of siderophore conjugation on drugs targeting different cellular locations wikipedia.org.

A notable success in this area is the development of cefiderocol, a siderophore-conjugated cephalosporin (B10832234) that utilizes iron-mediated active transport to achieve high concentrations in the periplasm of Gram-negative bacteria, demonstrating enhanced potency against multi-drug resistant strains wikipedia.orgmetabolomicsworkbench.org. The development of such clinically validated conjugates highlights the potential of the Trojan Horse strategy, with this compound being among the natural siderophores considered in the design of these targeted antimicrobial agents wikipedia.orgwikipedia.org.

Investigations in Microbial Pathogenesis and Virulence Factors

Siderophores, including this compound, are recognized as important virulence factors in many bacterial pathogens mdpi.comnih.govnih.govuni.lu. This is primarily due to their crucial role in acquiring iron from the host environment, where iron availability is often limited mdpi.comnih.govuni.lu. Iron is an essential element for bacterial growth and is involved in numerous vital cellular processes, such as the electron transport chain and serving as a cofactor for many enzymes mdpi.comnih.gov.

Under iron-restricted conditions, bacteria upregulate the production and secretion of siderophores to chelate available environmental iron, typically in the ferric (Fe³⁺) form mdpi.comnih.govscielo.org.mxwikipedia.org. The resulting ferric-siderophore complexes are then transported back into the bacterial cell via specific outer membrane receptors and energy-dependent transport systems wikidata.orgscielo.org.mx.

Paracoccus denitrificans, the producer of this compound, excretes this catecholamine siderophore to sequester and utilize iron under low-iron conditions wikipedia.orguni.lu. Efficient iron acquisition mechanisms are particularly critical for pathogenic bacteria to successfully compete for limited iron resources within the host's tissues and body fluids nih.gov.

The host immune system has evolved defense mechanisms to counteract bacterial iron acquisition, such as the protein siderocalin (Lipocalin 2), which can bind and sequester certain siderophores like enterobactin, bacillibactin, carboxymycobactin, and this compound researchgate.netnih.govnih.gov. This sequestration limits the iron available to the bacteria, acting as a bacteriostatic mechanism nih.govnih.gov. In response, some pathogens have developed strategies to evade siderocalin binding, for example, by modifying their siderophore structures researchgate.netnih.gov.

Beyond their direct role in iron uptake, siderophores can also contribute to pathogenesis through other mechanisms, including modulating host cellular pathways and influencing inter-bacterial competition nih.gov. The production and utilization of siderophores are therefore integral to the ability of many bacteria to establish and maintain infections nih.govuni.lu.

Studies on Metal Ion Homeostasis in Biological Systems

This compound functions as a siderophore by forming high-affinity complexes with ferric iron (Fe³⁺) mdpi.comnih.govwikipedia.orgnih.gov. The study of this compound, particularly in its producing organism Paracoccus denitrificans, has provided insights into the mechanisms of metal ion homeostasis in biological systems, specifically regarding iron uptake and utilization uni.luciteab.com.

Microorganisms employ siderophores as a key strategy to maintain iron homeostasis, especially in environments where free iron is scarce due to the low solubility of Fe³⁺ at neutral to alkaline pH mdpi.comnih.govscielo.org.mxlabsolu.ca. The process involves the secretion of siderophores, the chelation of extracellular iron, and the subsequent transport of the ferric-siderophore complex into the cell wikidata.orgscielo.org.mx.

Research on the this compound-mediated iron transport system in Paracoccus denitrificans has investigated the cellular uptake of ⁵⁵Fe-labeled this compound and its analogs to understand the structural requirements and stereospecificity of the transport system citeab.com. These studies have revealed specific structural boundary conditions that P. denitrificans utilizes when taking up iron chelates citeab.com. High-affinity ferric L-Parabactin-binding activity has been demonstrated in the outer membrane of P. denitrificans grown under low-iron conditions, and this binding activity was found to be stereospecific uni.lu. Polypeptides in the 80-kDa region of the outer membrane proteins were shown to co-purify with this binding activity, suggesting their role as components of the ferric L-Parabactin receptor uni.lu.

Maintaining proper metal ion homeostasis is crucial for the survival and functioning of all living organisms, as metal ions are essential for numerous metabolic processes but can be toxic in excess labsolu.ca. Bacteria have evolved complex regulatory systems, including metal-sensing proteins, to respond to changes in metal ion availability and maintain this balance labsolu.ca. While iron is the primary target of siderophores like this compound, some siderophores have also been shown to interact with other metal ions, highlighting the broader role of these molecules in metal ion interactions within biological systems nih.govuni.lu.

Role as a Chemical Probe in Cell Biology Research

This compound, as a molecule with a specific biological activity (iron chelation and transport), has been utilized in cell biology research to investigate cellular processes dependent on iron availability. Studies have explored the effect of bacterial iron chelators, including this compound, on cell growth and other cellular functions massbank.eu.

Research on L1210 cells demonstrated that this compound can inhibit cell growth and the replication of DNA viruses at low micromolar concentrations massbank.eu. This growth inhibition was found to be preventable by the addition of exogenous FeCl₃, indicating that the effect was related to iron deprivation massbank.eu. Flow cytometric analysis revealed that treatment with this compound induced a G1-S cell cycle block in L1210 cells, which could be reversed by exogenous FeCl₃ massbank.eu. These findings suggest that this compound can be used as a tool to study the impact of iron limitation on the cell cycle and DNA replication in eukaryotic cells massbank.eu.

In a broader context, chemical probes are small molecules designed to interact with specific biological targets or pathways to perturb and study cellular processes nih.govsci-toys.comwikipedia.org. While this compound's primary role is as a natural siderophore, its application in studies investigating the consequences of iron chelation on cellular activities, such as the L1210 cell growth inhibition study, aligns with the functional use of chemical probes to understand biological phenomena massbank.eu. These types of studies contribute to understanding the intricate relationship between metal ion availability and cellular function. Chemical proteomics approaches, which utilize small molecule probes, are a growing area in chemical biology aimed at understanding protein function and identifying targets of bioactive molecules sci-toys.com.

Environmental and Biotechnological Research Perspectives (e.g., biosensors, bioremediation, corrosion inhibition)

The unique iron-chelating properties of this compound and other siderophores have led to explorations of their potential applications in environmental and biotechnological research.

One notable application of this compound is its use as a biosensor for detecting iron in environmental samples uni.lu. This compound produced by Paracoccus denitrificans has been successfully immobilized, for example, by encapsulation in a sol-gel thin film on a quartz substrate, for this purpose uni.lu. Such biosensors can be valuable tools for monitoring iron concentrations in various aquatic and terrestrial habitats uni.lu.

Siderophores, in general, also hold promise for applications in bioremediation, particularly for the removal of heavy metal contaminants from soil and water mdpi.comuni.lu. Their ability to form stable complexes with various metal ions, not limited to iron, makes them potential agents for chelating and facilitating the removal or recovery of toxic heavy metals such as Cd, Cr, Cu, Hg, Pb, and Ni uni.lu. Research has investigated the potential of using siderophores like desferrioxamine B for chelating metals like Co(III) uni.lu.

Beyond bioremediation and biosensing, siderophores and the microorganisms that produce them have other environmental and biotechnological applications. These include promoting plant growth by increasing iron availability in the rhizosphere and acting as biocontrol agents against fungal pathogens by competing for iron mdpi.comscielo.org.mxuni.lu. While the search results did not specifically detail this compound's role in corrosion inhibition, the metal-chelating nature of siderophores suggests a potential area for investigation in preventing or mitigating metal corrosion by sequestering ions involved in the process.

The diverse capabilities of siderophores like this compound in interacting with metal ions highlight their potential for contributing to environmentally friendly and sustainable solutions in areas ranging from environmental monitoring and cleanup to agriculture.

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Biosynthetic Pathways

Understanding the complete biosynthetic pathway of parabactin remains an important area of research. While some insights into siderophore biosynthesis, particularly involving the incorporation of polyamines like spermidine (B129725) into molecules such as this compound, have been gained, the specific biosynthetic cluster and the amide synthase responsible for this compound assembly in Paracoccus denitrificans have yet to be fully identified biorxiv.orgnih.govbiorxiv.org. Research into homologous siderophores, such as acinetobactin (B221850) and pseudomonine, which share structural similarities and involve nonribosomal peptide synthetase (NRPS) mechanisms, can offer valuable insights into this compound's biosynthesis nih.gov. Studying these related pathways could facilitate the identification and characterization of the uncharacterized enzymes and genetic clusters involved in this compound production nih.govnih.gov. Genome mining studies of Paracoccus species may reveal novel biosynthetic pathways and potentially predict the structures of uncharacterized metabolites, including those related to this compound nih.govfrontiersin.org.

Advanced Computational Modeling and Drug Design (e.g., QSAR)

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, holds significant promise for advancing research on this compound and its analogues mdpi.comresearchgate.netchemrxiv.orgnih.govarxiv.org. QSAR models correlate the physicochemical and structural characteristics of a molecule with its biological activity, allowing researchers to predict how structural modifications might affect properties mdpi.comresearchgate.net. This approach can be invaluable in designing this compound analogues with enhanced iron-chelating properties, improved specificity for bacterial uptake systems, or altered biological activities mdpi.comresearchgate.net. Computational methods like molecular docking and molecular dynamics can provide insights into the interaction of this compound and its analogues with bacterial iron uptake receptors, aiding in the rational design of new compounds nih.govmdpi.com. Advanced computational techniques, including machine learning and quantum computing principles, are being explored to enhance QSAR models and improve the prediction accuracy of molecular properties and biological activities in drug discovery chemrxiv.orgnih.govarxiv.org.

Exploration of Novel Biological Targets and Pathways

Beyond its primary role in iron acquisition, future research can explore novel biological targets and pathways influenced by this compound. Siderophores and their analogues are being investigated for their potential in various applications, including their use as biosensors and in environmental remediation nih.gov. Understanding the chemical structures of different siderophores and the membrane receptors involved in iron uptake has opened new areas for research into their broader biological impacts nih.gov. The ability of bacteria to utilize foreign siderophores (xenosiderophores) also suggests potential for this compound or its analogues to interact with uptake systems in other bacterial species, which could have implications for developing new antimicrobial strategies biorxiv.orgunimi.it. Investigating the interplay between siderophore biosynthetic pathways and other metabolic pathways, such as polyamine production, can reveal further biological roles and interactions biorxiv.orgnih.govresearchgate.net. The potential for siderophores to influence the mobility of metal ions in the environment also presents an avenue for exploring this compound's environmental applications nih.gov.

Expanding the Chemical Space of this compound Analogues

Expanding the chemical space of this compound analogues through synthesis is a crucial future direction researchgate.netrsc.orgresearchgate.netfrontiersin.org. Chemical synthesis allows for the generation of modified structures to investigate structure-activity relationships and develop compounds with tailored properties rsc.orgunl.pt. Analogues of this compound based on different polyamine backbones or incorporating modified catecholate and phenolate (B1203915) moieties can be synthesized and evaluated for their iron-binding affinity, recognition by bacterial transport systems, and biological activity researchgate.netrsc.orgresearchgate.net. The synthesis of siderophore-antibiotic conjugates, often referred to as "Trojan horses," which utilize bacterial iron uptake mechanisms to deliver antimicrobial agents into cells, represents a significant area for this compound analogue development unimi.itresearchgate.netnih.govmdpi.com. Research into the stereochemistry of siderophores and their analogues is also important, as bacterial uptake machinery can be highly stereoselective researchgate.net. Efficient synthetic methodologies are needed to create a diverse library of this compound analogues for comprehensive biological evaluation rsc.orgunl.pt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.